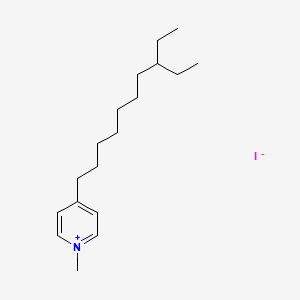
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium salt with a pyridinium core. This compound is characterized by the presence of an ethyldecyl group attached to the fourth position of the pyridinium ring and a methyl group at the first position. The iodide ion serves as the counterion. Quaternary ammonium salts like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(8-ethyldecyl)pyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:
4-(8-ethyldecyl)pyridine+methyl iodide→4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.
Major Products
Nucleophilic Substitution: Formation of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium N-oxide.
Reduction: Formation of 4-(8-Ethyldecyl)-1-methyl-1,2-dihydropyridine.
Applications De Recherche Scientifique
4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Medicine: Explored for its potential use as an antiseptic agent in wound care and as a disinfectant.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. The pyridinium core interacts with the negatively charged components of the cell membrane, while the ethyldecyl group enhances its hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium bromide
- 1-Octyl-3-methylimidazolium iodide
Uniqueness
Compared to other quaternary ammonium salts, 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide exhibits unique properties due to its specific structural features. The presence of the ethyldecyl group enhances its hydrophobic interactions, making it more effective in disrupting lipid bilayers. Additionally, the pyridinium core provides a stable and versatile platform for further chemical modifications, allowing for the development of derivatives with tailored properties.
Propriétés
Numéro CAS |
121157-84-4 |
|---|---|
Formule moléculaire |
C18H32IN |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
4-(8-ethyldecyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-4-17(5-2)11-9-7-6-8-10-12-18-13-15-19(3)16-14-18;/h13-17H,4-12H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CEARTQBGYPXTMY-UHFFFAOYSA-M |
SMILES canonique |
CCC(CC)CCCCCCCC1=CC=[N+](C=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















